N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
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Overview
Description
N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorobenzyl group and an indole moiety, which are linked through an ethanediamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2,4-dichlorobenzyl chloride: This can be achieved by chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst.
Preparation of indole-2-carboxylic acid: Indole-2-carboxylic acid can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The 2,4-dichlorobenzyl chloride is reacted with indole-2-carboxylic acid in the presence of a base to form the intermediate product.
Amidation: The intermediate product is then reacted with ethylenediamine to form the final compound, N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Similar Compounds
Efipladib: An indole derivative that acts as a potent inhibitor of cytosolic phospholipase A2.
WAY-196025: Another indole-based compound with similar inhibitory activity.
Uniqueness
N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its specific combination of a dichlorobenzyl group and an indole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H18Cl2N4O3 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N'-[(2,4-dichlorophenyl)methyl]-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C20H18Cl2N4O3/c21-14-6-5-13(15(22)10-14)11-25-20(29)19(28)24-8-7-23-18(27)17-9-12-3-1-2-4-16(12)26-17/h1-6,9-10,26H,7-8,11H2,(H,23,27)(H,24,28)(H,25,29) |
InChI Key |
RBUXHAZXNTZRPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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